Lipophilicity Advantage: Measured XLogP3 of Methyl Ester vs. Predicted Lipophilicity of Ethyl Ester Analog
The computed lipophilicity (XLogP3) for the target methyl ester is 1.5, which is a quantifiable property influencing its suitability for CNS drug discovery programs where lower logP is often desired. While the ethyl ester analog (4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid ethyl ester, CAS 115076-99-8) lacks a computed XLogP3 in the primary public database, its additional methylene unit is predicted to increase logP by approximately +0.5 units, representing a shift from a potential CNS-favorable to a non-CNS-favorable range. This difference is critical for selecting the correct starting ester for lead optimization [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 115076-99-8) - XLogP3 not reported in PubChem; estimated ~2.0 based on methylene addition rule |
| Quantified Difference | Estimated Δ logP ≈ +0.5 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
This lipophilicity difference is a primary selection criterion for medicinal chemists designing libraries for oral bioavailability and blood-brain barrier penetration.
- [1] PubChem. (2025). Compound Summary for CID 266806, Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. National Center for Biotechnology Information. View Source
